Ethyl propyl ether

Vue d'ensemble

Description

Ethyl propyl ether (EPE) is a volatile organic compound (VOC) found in many everyday products such as paints, varnishes, and solvents. It is a colorless, flammable liquid with a sweet smell and is commonly used as a solvent in the chemical industry. It is also used as a fuel additive and as a propellant in aerosol products. EPE has a wide range of applications and is an important component in many chemical processes.

Applications De Recherche Scientifique

1. Anesthetic Applications

Ethyl propyl ether has been explored as an anesthetic agent in various studies. For example, early studies on methyl-n-propyl ether, an isomer of di-ethyl ether, revealed its potential as an anesthetic, although it was not widely adopted due to certain disadvantages like unpleasant odor and lack of significant advantages over other anesthetics (Rees & Gray, 1950). Similarly, ethyl N. propyl ether was investigated for its anesthetic properties, but it displayed limitations such as respiratory irritation and insufficient analgesic value (Brown & Aaesthesia, 1940).

2. Fuel Additive Research

This compound and its derivatives, like ethyl tert-butyl ether (ETBE), have been extensively studied as gasoline improvers. Research has focused on ETBE's synthesis, economic aspects, and impact on fuel blends. For instance, Bardin et al. (2014) explored ETBE's technical aspects for large-scale use as a gasoline improver, evaluating its impact on fuel properties and engine performance (Bardin et al., 2014).

3. Environmental Impact and Biodegradation

The environmental impact and biodegradation of ethers like ethyl tert-butyl ether have also been a research focus. Yeh and Novak (1994) investigated the anaerobic biodegradation of ETBE in soils, examining its impact on soil ecology and implications for groundwater pollution (Yeh & Novak, 1994).

4. Pharmacokinetics and Toxicology

Studies on the toxicokinetics and metabolism of ethyl tert-butyl ether in humans and animals have been conducted. For instance, Amberg et al. (1999) explored the biotransformation and kinetics of ETBE excretion in rats and humans, providing insights into its potential health effects (Amberg et al., 1999).

Mécanisme D'action

Mode of Action

The mode of action of ethyl propyl ether is primarily physical rather than chemical. As an ether, it can act as a base, forming salts with strong acids and addition complexes with Lewis acids . In biological systems, it is more likely to act as a solvent, disrupting the structure of biological membranes and proteins through its nonpolar interactions .

Biochemical Pathways

For example, by acting as a solvent, it can disrupt the structure and function of proteins and other biomolecules, potentially affecting a wide range of biochemical reactions .

Result of Action

The primary result of the action of this compound in a biological system is likely to be disruption of normal cellular function due to its solvent properties. This can lead to a wide range of effects, depending on the concentration of the ether and the specific cells and tissues involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and pressure. In addition, its reactivity can be influenced by the presence of other chemicals, such as strong acids or oxidizing agents .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl propyl ether, like other ethers, does not have a hydrogen atom on the oxygen atom, which means there is no intermolecular hydrogen bonding between ether molecules . This structural characteristic affects its physical properties and reactivity

Molecular Mechanism

It is known that ethers can be prepared through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction

Propriétés

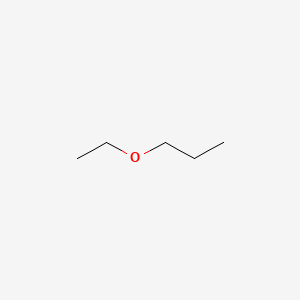

IUPAC Name |

1-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJUHMXYKCUMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075286 | |

| Record name | Propane, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than -4 °F (NFPA, 2010) | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

628-32-0 | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl propyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different structural conformations of Ethyl propyl ether and how do they influence its properties?

A1: this compound exhibits rotational isomerism, meaning it can exist in different spatial arrangements due to rotations around single bonds. Research has identified the all-trans conformation as the most stable form in the crystalline state []. In the glassy state, a gauche conformation around the OC–CC axis (with trans conformations around the CC–CC and CO–CC axes) is observed []. The liquid state allows for even more conformational flexibility with the presence of additional forms []. These conformational variations impact the compound's physical properties and can influence its interactions in different chemical environments.

Q2: How does the structure of this compound relate to its reactivity with methylene?

A2: Studies on the reaction of methylene with ethers provide insight into the reactivity of this compound []. While specific data on this compound is limited, research on Diethyl ether suggests that methylene inserts into both primary and secondary C-H bonds []. The relative yields of this compound and Ethyl isopropyl ether from Diethyl ether suggest that insertion into secondary C-H bonds might be slightly favored []. This information, along with the understanding that no carbon rearrangement occurs during the reaction [], helps predict the potential products and reactivity patterns of this compound with methylene.

Q3: What is the atmospheric fate of this compound?

A3: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere []. This reaction primarily proceeds through H-atom abstraction from the methylene group adjacent to the oxygen atom []. The experimentally determined rate constant for this reaction suggests an atmospheric lifetime for this compound of approximately one day []. Major products identified from this atmospheric degradation include Ethyl formate, Ethyl propionate, and Propionaldehyde [].

Q4: Can this compound be synthesized through catalytic reduction?

A4: Yes, this compound can be synthesized via the catalytic reduction of Propyl acetate using bifunctional metal-acid catalysts []. This reaction involves a combination of hydrogenation and hydrogenolysis pathways, with selectivity influenced by the specific metal catalyst used []. For instance, Platinum supported on faujasite (Pt-FAU) exhibits high activity and favors this compound formation with a selectivity of 34% []. The proposed mechanism involves a bifunctional pathway where hydrogen atoms are added to the carbonyl group on metal sites, followed by hemiacetal dehydration on Brønsted acid sites [].

Q5: How can computational chemistry tools be used to study this compound?

A5: Computational chemistry offers valuable tools for studying the properties and reactivity of this compound. For example, theoretical studies using density functional theory (DFT) at the M05-2X/aug-cc-pVTZ//M05-2X/6-311++G(d,p) level have been employed to investigate its reaction with OH radicals []. These calculations accurately predicted the reaction rate constant and provided insights into the preferred reaction pathway []. This demonstrates the potential of computational methods for understanding the atmospheric chemistry of this compound and predicting its environmental fate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)